3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Description

Significance of the Hexahydroquinolinone Scaffold in Medicinal Chemistry and Organic Synthesis

The hexahydroquinoline (HHQ) scaffold, the core structure of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, is a privileged motif in medicinal chemistry and organic synthesis. nih.gov Its significance stems from the wide array of biological activities exhibited by its derivatives. nih.govnih.gov This structural framework is an analog of 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their pharmacological effects, particularly as calcium channel blockers. hacibayram.edu.traph-hsps.hu

In medicinal chemistry, the hexahydroquinoline ring system is a cornerstone for the development of novel therapeutic agents. nih.gov Researchers have successfully synthesized and screened numerous derivatives, revealing a broad spectrum of pharmacological activities. hacibayram.edu.tr These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antimalarial properties. nih.govhacibayram.edu.tr The synthetic flexibility of the HHQ scaffold allows for systematic modifications, enabling the exploration of structure-activity relationships to optimize potency and selectivity for various biological targets. nih.gov For instance, derivatives have been developed as potent inhibitors of wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net

From an organic synthesis perspective, the hexahydroquinoline scaffold is a valuable building block. Its synthesis is often achieved through multicomponent reactions, such as the Hantzsch synthesis, which allows for the efficient construction of the bicyclic system from simple precursors like aldehydes, β-ketoesters, and ammonia (B1221849) sources. nih.govrsc.orgnih.gov The versatility of this synthesis enables the introduction of diverse substituents on the ring, facilitating the creation of large libraries of compounds for high-throughput screening. researchgate.net The development of green catalytic methods for HHQ synthesis further enhances its appeal, offering advantages like high yields, short reaction times, and environmental friendliness. rsc.orgresearchgate.net

| Reported Biological Activities of the Hexahydroquinoline Scaffold |

| Anticancer / Antitumor nih.govhacibayram.edu.tr |

| Anti-inflammatory nih.gov |

| Antibacterial & Antifungal hacibayram.edu.trresearchgate.net |

| Calcium Channel Modulation hacibayram.edu.trnih.gov |

| Multidrug Resistance (MDR) Reversal researchgate.netnih.gov |

| Antimalarial hacibayram.edu.tr |

| Antioxidant hacibayram.edu.tr |

| Antituberculosis nih.gov |

| Anti-Alzheimer nih.gov |

Overview of Research Trajectories for the Compound

Research involving the this compound core has progressed along several key trajectories, primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities for potential therapeutic applications.

A major area of research is the design and synthesis of new hexahydroquinoline analogs. Scientists employ methods like the modified Hantzsch reaction to create series of derivatives with varied substituents at different positions of the quinoline (B57606) ring. aph-hsps.hunih.gov These synthetic efforts aim to produce compounds with improved pharmacological profiles. For example, studies have detailed the synthesis of hexahydroquinoline-3-carboxylate and 5-oxo-hexahydroquinoline-3-carboxamide derivatives. nih.govnih.gov The structures of these new compounds are typically confirmed using modern analytical techniques such as IR, NMR spectroscopy, and high-resolution mass spectrometry (HRMS). nih.govaph-hsps.hunih.gov

Following synthesis, a significant research focus is the biological evaluation of these new derivatives. A prominent trajectory has been the investigation of their potential as anticancer agents. nih.gov Studies have shown that certain hexahydroquinoline derivatives exhibit promising cytotoxic activity against various cancer cell lines. nih.govhacibayram.edu.tr A specific mechanism of action that has been explored is the inhibition of EGFR tyrosine kinases, with some compounds showing potent activity against both wild-type and drug-resistant mutant forms of the enzyme. nih.govresearchgate.net Another critical research avenue is the development of hexahydroquinoline derivatives as agents to combat multidrug resistance (MDR) in cancer. researchgate.netnih.gov Some derivatives have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells, thereby restoring sensitivity to treatment. researchgate.netnih.gov

Furthermore, the anti-inflammatory properties of hexahydroquinoline derivatives are actively being investigated. nih.govnih.gov Research has demonstrated that certain compounds can inhibit inflammatory mediators and decrease the levels of pro-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1). nih.govaph-hsps.hunih.gov These findings suggest their potential application in treating chronic inflammatory diseases. nih.gov

| Key Research Applications of Hexahydroquinoline Derivatives | Specific Focus / Finding | Reference(s) |

| Anticancer Agents | Inhibition of wild-type and mutant EGFR (T790M, L858R). | nih.govresearchgate.net |

| Cytotoxicity against various cancer cell lines (e.g., breast cancer). | nih.govhacibayram.edu.tr | |

| MDR Reversal Agents | Inhibition of P-glycoprotein (P-gp) efflux pump in resistant cancer cells. | researchgate.netnih.gov |

| Anti-inflammatory Agents | Reduction of inflammatory mediators and cytokines (e.g., TGF-β1). | nih.govaph-hsps.hunih.gov |

| Antimicrobial Agents | Activity against Gram-positive and Gram-negative bacteria, and fungi. | hacibayram.edu.trresearchgate.net |

Structure

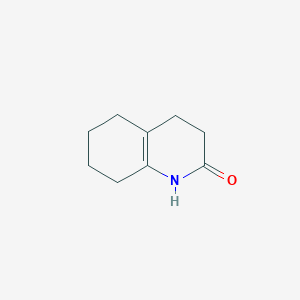

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNPGPYFWRUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352902 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-11-6 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5,6,7,8 Hexahydro 2 1h Quinolinone and Its Derivatives

Catalytic Hydrogenation Approaches

The conversion of aromatic or partially saturated quinolinone systems into the fully saturated 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone core via catalytic hydrogenation represents a direct but challenging route. The primary difficulty lies in achieving selective reduction of the carbocyclic (benzene) ring while preserving the lactam functionality. Conventional hydrogenation methods often preferentially reduce the N-heterocyclic ring of quinolines to yield 1,2,3,4-tetrahydroquinolines. However, specific catalyst systems have been developed to achieve the desired dearomatization of the benzene (B151609) portion of the quinolinone framework.

Recent advancements have identified rhodium-based catalysts as particularly effective for the hydrogenation of the benzene ring in lactam-containing bicyclic systems. A key catalyst in this area is the rhodium complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand, specifically Cy(CAAC)Rh(cod)Cl. acs.org This system has proven competent for the complete saturation of the carbocyclic ring of 3,4-dihydroquinol-2-ones to yield the corresponding octahydro-2(1H)-quinolinones, which share the same core saturated structure as the target compound. acs.org

The reaction conditions for this transformation are typically robust, requiring high hydrogen pressure and elevated temperatures. A summary of the general conditions is provided below:

| Parameter | Condition |

| Catalyst | Cy(CAAC)Rh(cod)Cl |

| Solvent | Tetrahydrofuran (THF) |

| Hydrogen Pressure | 50 bar |

| Temperature | 100 °C |

| Reaction Time | 48 hours |

It is noteworthy that while the catalyst is employed as a defined molecular complex, experimental evidence suggests that rhodium nanoparticles are the catalytically active species in this process. acs.org The protocol demonstrates high diastereoselectivity, with the major product exhibiting an all-cis arrangement of the newly introduced hydrogen atoms at the ring fusion positions (C4a and C8a). acs.org

The rhodium-catalyzed hydrogenation protocol exhibits a good tolerance for various substituents on the dihydroquinolone scaffold. Both electron-donating and electron-withdrawing groups on the benzene ring are accommodated, leading to the desired octahydro-2(1H)-quinolinone products in high yields and with significant diastereoselectivity. acs.org

The reaction is highly sensitive to the substitution pattern, which influences the diastereomeric ratio (dr) of the product. The major diastereoisomer consistently shows a cis-fused ring system. The table below illustrates the scope of the reaction with various substituted 3,4-dihydroquinol-2-ones. acs.org

| Substrate (Substituent X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| H (Parent Compound) | Octahydro-2(1H)-quinolinone | 99 | >99:1 |

| 6-Me | 6-Methyloctahydro-2(1H)-quinolinone | 95 | 91:9 |

| 6-OMe | 6-Methoxyoctahydro-2(1H)-quinolinone | 99 | 91:9 |

| 6-F | 6-Fluorooctahydro-2(1H)-quinolinone | 99 | 93:7 |

| 7-Me | 7-Methyloctahydro-2(1H)-quinolinone | 99 | >99:1 |

| 7-OMe | 7-Methoxyoctahydro-2(1H)-quinolinone | 99 | >99:1 |

| 7-F | 7-Fluorooctahydro-2(1H)-quinolinone | 99 | >99:1 |

| 7-Cl | 7-Chlorooctahydro-2(1H)-quinolinone | 99 | >99:1 |

| 7-CF3 | 7-(Trifluoromethyl)octahydro-2(1H)-quinolinone | 99 | >99:1 |

Data sourced from research on the diastereoselective rhodium-catalyzed hydrogenation of 3,4-dihydroquinolones. acs.org

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to synthesize complex molecules like hexahydroquinolines in a single step from simple precursors. These strategies are central to building the core scaffold of this compound and its derivatives.

The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been widely adapted for the preparation of polyhydroquinoline derivatives. wikipedia.org The typical reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. For the synthesis of the hexahydroquinoline core, a cyclic 1,3-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), is used as one of the key components. researchgate.net

This one-pot, four-component reaction brings together an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), a cyclic β-diketone (e.g., dimedone or 1,3-cyclohexanedione), and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org The reaction proceeds through a series of condensation and cyclization steps to afford the highly substituted hexahydroquinoline ring system. rsc.org The process is known for its operational simplicity and ability to generate molecular diversity by varying the four starting components. researchgate.net

The table below presents examples of hexahydroquinoline derivatives synthesized via the Hantzsch reaction under various catalytic conditions.

| Aldehyde | β-Ketoester | Cyclic 1,3-Dione | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Methyl acetoacetate | Dimedone | Triton X-100, H2O, RT | 97 | jofamericanscience.org |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Dimedone | γ-Al2O3 nanoparticles, 90 °C | 96 | lew.ro |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Dimedone | Solvent-free, 100 °C | 93 | rsc.org |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Dimedone | γ-Al2O3 nanoparticles, 90 °C | 94 | lew.ro |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Dimedone | [Pyridine-SO3H]Cl, 80 °C | 95 | cjcatal.com |

| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Dimedone | Solvent-free, 100 °C | 92 | rsc.org |

| Benzaldehyde | Ethyl acetoacetate | 1,3-Cyclohexanedione | Ethanol, Reflux | - | dovepress.com |

Cyclocondensation reactions are a broad class of reactions that form the basis of MCR strategies for hexahydroquinolines. The Hantzsch synthesis is a prime example, but other mechanistic pathways can also lead to the desired products. Mechanistic studies suggest that the four-component synthesis of polyhydroquinolines can proceed via at least two possible routes. rsc.org

One proposed pathway involves the initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition with an enamine (formed from the cyclic dione (B5365651) and ammonia). researchgate.net An alternative pathway suggests a Michael addition occurs first, followed by a retro-aldol-type reaction and subsequent cyclization. rsc.org These cyclocondensation strategies are valued for their convergence, allowing for the rapid assembly of the bicyclic core from simple, readily available starting materials. The choice of reactants, catalyst, and conditions can influence the reaction pathway and efficiency. researchgate.net

Catalysts play a pivotal role in promoting the efficiency, selectivity, and environmental friendliness of MCR strategies for synthesizing hexahydroquinolines.

Ammonium Acetate: This reagent is multifunctional in the Hantzsch synthesis. It serves primarily as the nitrogen source for the formation of the dihydropyridine (B1217469) ring. wikipedia.org However, it can also act as a catalyst. In aqueous media or under solvent-free heating, an excess of ammonium acetate can effectively catalyze the reaction, eliminating the need for an external catalyst. researchgate.netresearchgate.net It is believed to decompose into ammonia and acetic acid, where the ammonia participates in enamine formation and the acetic acid provides Brønsted acid catalysis. researchgate.net

Ionic Liquids (ILs): The use of ionic liquids as catalysts aligns with the principles of green chemistry. ILs such as [H2-DABCO][HSO4]2 and sulfonic acid functionalized pyridinium (B92312) chloride ([pyridine-SO3H]Cl) have been employed as efficient, homogeneous, and reusable catalysts. cjcatal.comnih.gov They often function as Brønsted acids, activating the carbonyl groups of the aldehyde and β-dicarbonyl compounds towards nucleophilic attack. researchgate.net Reactions catalyzed by ILs frequently proceed under mild conditions (room temperature), in environmentally benign solvents like ethanol, and offer high yields in short reaction times. nih.govacs.org

Piperidine and Triethylamine: These organic bases are classic catalysts for Knoevenagel and Michael addition reactions, which are key steps in the proposed mechanisms for Hantzsch-type syntheses. They facilitate the formation of enamine and enolate intermediates, which are crucial nucleophiles in the cascade reaction sequence. Their basicity promotes the initial condensation steps required to build the molecular framework before the final cyclization and dehydration.

Reactant Variations and Derivative Formation

The structural diversity of hexahydroquinoline derivatives is often achieved by systematically varying the reactants in multicomponent synthesis strategies, most notably the Hantzsch reaction and its modifications. nih.govaph-hsps.hu This approach allows for the introduction of a wide range of substituents onto the core scaffold.

Key reactants that can be varied include:

Aldehyd Component : Aromatic aldehydes are commonly used, and substitutions on the aryl ring directly translate to the 4-aryl substituent on the hexahydroquinoline ring. For example, using 4-(difluoromethoxy)benzaldehyde (B1349792) leads to derivatives with a 4-(4-(difluoromethoxy)phenyl) group. nih.gov

β-Ketoester : The choice of the β-ketoester, such as different alkyl acetoacetates (e.g., methyl, ethyl), determines the ester group at the 3-position of the final product. nih.gov

Cyclic 1,3-Dicarbonyl Compound : Substituted or unsubstituted 1,3-cyclohexanediones (including dimedone) form the fused cyclohexanone (B45756) ring of the quinolinone system. nih.govresearchgate.net

Nitrogen Source : Ammonium acetate is a common nitrogen source, providing the nitrogen atom for the dihydropyridine ring that is subsequently oxidized or exists in its reduced form in the final product. nih.govresearchgate.net

A one-pot, four-component tandem synthesis using dimedone, various aryl aldehydes, malononitrile (B47326), and an excess of ammonium acetate in water has been described as a green chemistry approach to produce highly functionalized hexahydroquinolines. researchgate.net This method proceeds via an enaminone intermediate and demonstrates high atom economy and shorter reaction times. researchgate.net Studies have prepared series of 2-methyl-3-acetyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives to investigate their biological activities. nih.gov

Table 1: Examples of Reactant Variations in the Synthesis of Hexahydroquinoline Derivatives

| Aldehyde | β-Dicarbonyl | Nitrogen Source | Resulting Derivative Substructure | Reference |

|---|---|---|---|---|

| 4-(difluoromethoxy)benzaldehyde | 1,3-Cyclohexanedione | Ammonium Acetate | 4-(4-(difluoromethoxy)phenyl)-...-5-oxo-1,4,5,6,7,8-hexahydroquinoline | nih.gov |

| Substituted Aryl Aldehydes | Dimedone | Ammonium Acetate | 2-amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | researchgate.net |

| Various Aryl Aldehydes | Cyclohexane-1,3-dione | Ammonium Acetate & Acetylacetone | 2-methyl-3-acetyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | nih.gov |

| 2-fluoro-4-(trifluoromethyl)phenyl | Dimedone | Ammonium Acetate & Alkyl Acetoacetate | alkyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | aph-hsps.hu |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful tool for constructing the quinolinone scaffold, offering novel retrosynthetic disconnections through various cyclization strategies. nih.gov These methods often proceed under mild conditions with high efficiency and functional group tolerance. nih.govnih.gov

C-H Bond Activation/C-C Bond Formation/Cyclization Cascades

Palladium-catalyzed C–H activation is a prominent strategy for synthesizing quinolinones and their dihydro-analogs. nih.govnih.gov This approach involves the direct functionalization of otherwise inert C–H bonds, providing an atom- and step-economical pathway to complex heterocyclic structures. nih.gov The general mechanism often involves a directing group on the substrate that coordinates to the palladium center, facilitating the selective activation of a proximal C–H bond to form a cyclopalladated intermediate. nih.govmdpi.com This intermediate can then react with a coupling partner, such as an alkyne or allene, leading to C-C bond formation and subsequent reductive elimination to afford the cyclized product and regenerate the active palladium catalyst. mdpi.com

For instance, the synthesis of 3,4-substituted hydroisoquinolones has been achieved through a palladium-catalyzed C–H activation/annulation cascade of N-methoxy benzamides with 2,3-allenoic acid esters, demonstrating high regioselectivity. mdpi.com While this specific example yields an isoquinolinone, the underlying principle of C-H activation followed by annulation is broadly applicable to the synthesis of related heterocyclic systems, including quinolinones.

Reductive Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a versatile method for synthesizing amides from aryl or vinyl halides and amines using carbon monoxide. mdpi.com When applied in a domino or cascade sequence, this reaction can be used to construct heterocyclic systems like quinolinones. A notable application involves a cascade Heck-type cyclization and reductive aminocarbonylation process. rsc.org In this methodology, nitroarenes can serve as the nitrogen source, leading to a variety of amide products with good functional group compatibility. rsc.org The process combines cyclization with carbonylation and in-situ reduction of the nitro group to an amine, which then participates in amide bond formation, yielding the final heterocyclic product.

Other Pd-Catalyzed Cyclizations

Beyond C-H activation and aminocarbonylation, several other palladium-catalyzed cyclization reactions are employed for quinolinone synthesis.

Heck Cyclization/Carbonylation : Domino reactions combining a Heck cyclization with a carbonylation step provide efficient routes to functionalized heterocycles. For example, this strategy has been used to access ester-functionalized azaindolines using formates as a convenient source of carbon monoxide. rsc.org

Oxidative Cyclization : Palladium(II)-mediated oxidative cyclization of substrates like β-hydroxyenones can produce dihydropyranones. nih.govresearchgate.net This type of transformation, involving the intramolecular reaction of an alcohol with a double bond, highlights palladium's ability to mediate complex cyclizations. nih.govresearchgate.netdntb.gov.ua

Intramolecular Amidation : The intramolecular amidation of N-substituted-3,3-diarylacrylamides, catalyzed by PdCl₂ with a co-oxidant, affords a range of 4-arylquinolin-2(1H)-ones. nih.gov

Asymmetric Allylic Alkylation (AAA) : Intramolecular palladium-catalyzed AAA reactions have been utilized where an N-alkoxyamide acts as a nucleophile to form a piperazinone ring system. nih.gov This demonstrates the potential for palladium to catalyze intramolecular cyclizations involving various nucleophiles to form nitrogen-containing heterocycles. nih.gov

Table 2: Overview of Palladium-Catalyzed Routes to Quinolinone-Related Scaffolds

| Catalytic Method | Key Transformation | Substrate Type (Example) | Product Type (Example) | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | C-H activation, C-C bond formation, cyclization | N-methoxy benzamides and allenoic esters | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Reductive Aminocarbonylation | Heck cyclization, nitro reduction, carbonylation | o-alkenyl nitroarenes | Functionalized amides/lactams | rsc.org |

| Intramolecular Amidation | Oxidative C-N bond formation | N-substituted-3,3-diarylacrylamides | 4-arylquinolin-2(1H)-ones | nih.gov |

| Oxidative Cyclization | Intramolecular reaction of an alcohol with an alkene | β-hydroxyenones | Dihydropyranones | nih.gov |

Silver-Catalyzed Intermolecular Radical Addition/Cyclization

Silver-catalyzed reactions provide a powerful method for constructing quinolinone and other γ-lactam systems through radical cascade processes. nih.gov These reactions typically involve the silver-promoted generation of a radical species, which then undergoes a sequence of intermolecular addition and intramolecular cyclization steps.

A common strategy involves the generation of an amidyl radical from an N-aryl-4-pentenamide precursor, often using a persulfate oxidant in conjunction with a silver(I) catalyst. nih.gov The amidyl radical initiates an intramolecular 5-exo-trig cyclization to form a carbon-centered radical. nih.gov This radical can then undergo a silver-promoted conjugate addition to a suitable acceptor, such as a quinone, to yield complex γ-lactam-substituted quinone derivatives. nih.gov

Another approach is the silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids. nih.gov This method provides a direct route to various 3,4-disubstituted dihydroquinolin-2(1H)-ones in an aqueous solution. nih.gov Similarly, a silver-catalyzed double decarboxylative strategy using oxamic acids and acrylic acids has been developed for the one-step synthesis of quinolin-2-ones via an addition–cyclisation–elimination cascade. rsc.org The use of silver catalysis in these radical-mediated pathways offers an efficient means to construct the quinolinone core. nih.govrsc.orgrsc.orgrsc.org

Intramolecular Cyclization Approaches (e.g., [3+3] Cyclization)

Intramolecular cyclization represents a direct and often highly efficient strategy for the synthesis of the hexahydroquinolinone ring system. These reactions involve the formation of one or more rings from a single precursor molecule that contains all the necessary atoms.

One such method is the [3+3] cyclization, which has been used to synthesize novel quinolinone derivatives. This approach involves the reaction of two three-atom components to form a six-membered ring. For example, a protocol has been established for the intramolecular cyclization of cyanoacetylenaminones, which are themselves synthesized from β-enaminones and cyanoacetic acid. researchgate.net This method is noted for its operational simplicity and atom economy. researchgate.net

Radical cyclizations are another important class of intramolecular reactions. The 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides, initiated by reagents like Bu₃SnH, provides 3,4-dihydroquinolin-2-ones in high yields. scispace.com A significant feature of this method is the ability to transfer axial chirality from an enantioenriched precursor to the new stereocenter of the product with very high fidelity. scispace.com

Furthermore, cascade reactions involving an initial cycloaddition followed by an intramolecular cyclization have been developed. An example is the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, which proceeds through a sequential [3+2] cycloaddition followed by a reduction and intramolecular lactamization cascade. rsc.org While leading to a more complex fused system, the final ring-closing step to form the lactam (quinolinone) core is a key intramolecular transformation. rsc.org

Novel Approaches and Green Chemistry Methods

The synthesis of this compound and its derivatives has seen a significant shift towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. In response, novel approaches and principles of green chemistry are being increasingly integrated to overcome these limitations, focusing on energy efficiency, waste reduction, and the use of environmentally benign materials. rsc.orgunibo.it These modern techniques include microwave-assisted synthesis, ultrasound irradiation, the use of novel solvent systems like ionic liquids, and the development of one-pot multicomponent reactions. researchgate.netmdpi.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial reductions in reaction times, increased product yields, and often, enhanced selectivity compared to conventional heating methods. mdpi.comnih.gov This technique relies on the efficient heat transfer through dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

In the synthesis of hexahydropyrrolo[3,2-c]quinolines, a related class of compounds, microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions were carried out under solvent-free conditions. mdpi.com This approach not only accelerated the reaction, affording the products within 10-18 minutes, but also improved yields, highlighting its advantages as a green chemistry method. mdpi.com Similarly, the synthesis of hexahydroquinolines has been achieved in a one-pot reaction on acidic alumina (B75360) with catalytic DMF under microwave activation, with satisfactory yields obtained in just 6 minutes. researchgate.net

| Reaction Type | Conditions | Time | Yield | Reference |

| Intramolecular Cycloaddition | Microwave-assisted, solvent-free, 200–215 °C | 10–18 min | Higher than conventional | mdpi.com |

| One-Pot Hantzsch Synthesis | Microwave-assisted, acidic alumina, catalytic DMF | 6 min | >85% | researchgate.net |

| Three-Component Domino Reaction | Microwave-assisted, Montmorillonite K-10, solvent-free | Not specified | Good yields | mdpi.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. nih.govijsrch.com

The synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives has been successfully performed under ultrasonic irradiation using chitosan-decorated copper nanoparticles (CS/CuNPs) as a catalyst. nih.gov This method is noted for being an eco-friendly and efficient approach for preparing these compounds. nih.govresearchgate.net Ultrasound-assisted methods often lead to shorter reaction times, milder conditions, and improved energy efficiency, making them a valuable tool in green organic synthesis. nih.gov

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. researchgate.netorganic-chemistry.orgacs.org Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to volatile organic compounds (VOCs). In the context of quinoline (B57606) synthesis, ILs have been shown to effectively promote reactions like the Friedländer annulation. organic-chemistry.orgacs.orgmdpi.com For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) was identified as a highly effective ionic liquid that acts as both a solvent and a promoter for the regiospecific synthesis of quinolines under mild, catalyst-free conditions. organic-chemistry.orgacs.org The ability to recover and reuse the ionic liquid for multiple cycles further enhances the sustainability of the process. acs.org

More recently, deep eutectic solvents (DES), which share many of the favorable properties of ionic liquids but are often cheaper and more biodegradable, have been employed. An efficient synthesis of alkenylated hexahydroacridinones was achieved in a choline (B1196258) chloride-based DES medium, providing excellent yields from readily available starting materials under environmentally benign conditions. nih.gov

Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry. They are highly atom-economical and reduce waste by eliminating the need to isolate and purify intermediates. nih.gov Several one-pot, multicomponent strategies have been developed for the synthesis of hexahydroquinoline derivatives.

One notable example is a one-pot, four-component tandem synthesis using dimedone, ammonium acetate, aryl aldehydes, and malononitrile in water without any external catalyst. researchgate.net This method capitalizes on the use of water as a green solvent and demonstrates high atom economy, shorter reaction times, and an easy, non-chromatographic workup. researchgate.net Another approach utilizes ZrOCl2·8H2O as a low-toxicity, reusable green catalyst for the one-pot synthesis of hexahydroquinoline derivatives, highlighting the advantages of eco-friendly reaction conditions and high yields. rsc.org These sequential, one-pot syntheses represent a highly efficient and sustainable strategy for constructing complex heterocyclic scaffolds. nih.govnih.govrsc.org

Table of Research Findings on Green Synthetic Methods

| Method | Key Features | Reactants/Catalyst | Solvent | Advantages | Reference(s) |

| Microwave-Assisted | Rapid heating, solvent-free | Aldehyde, secondary amine | None | Reduced reaction time (10-18 min), higher yields | mdpi.com |

| Ultrasound-Assisted | Sonochemical activation | Not specified / CS/CuNPs catalyst | Not specified | Eco-friendly, efficient | nih.govresearchgate.net |

| Ionic Liquids | Recyclable reaction medium | o-Amino substituted aromatic carbonyls, ketones / [Hbim]BF4 | Ionic Liquid | Mild conditions, catalyst-free, recyclable solvent | organic-chemistry.orgacs.org |

| Deep Eutectic Solvents | Green reaction medium | Saturated ketones, NH4OAc / ChCl:PTSA | DES | Environmentally benign, excellent yields | nih.gov |

| One-Pot Aqueous Synthesis | Four-component tandem reaction | Dimedone, NH4OAc, aryl aldehydes, malononitrile | Water | Catalyst-free, high atom economy, short reaction time | researchgate.net |

| Green Catalysis | Reusable, low-toxicity catalyst | Dimedone, β-ketoester, NH4OAc, aryl aldehydes / ZrOCl2·8H2O | Not specified | Reusable catalyst, high yields, short reaction times | rsc.org |

| Solvent-Free Synthesis | Catalyst-free, neat conditions | Chalcones, 1,3-cyclohexanedione, NH4OAc | None | Mild conditions, simple protocol, environmentally friendly | researchgate.net |

These novel approaches collectively contribute to the development of more sustainable and efficient synthetic routes for this compound and its derivatives, aligning with the core principles of green chemistry.

Chemical Transformations and Reactivity Studies of 3,4,5,6,7,8 Hexahydro 2 1h Quinolinone

Oxidation Reactions to Quinolinone Derivatives

The partial saturation of the carbocyclic ring in 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone allows for oxidation reactions that lead to the formation of more aromatized quinolinone systems. A common transformation is the dehydrogenation of the tetrahydroquinoline core to yield the corresponding quinoline (B57606) or quinolinone. Aerobic oxidation, often facilitated by a catalyst, is an effective method for this aromatization. For instance, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines under mild conditions. organic-chemistry.org Another approach involves the use of a reusable phenalenyl-based photocatalyst with molecular oxygen as a green oxidant to achieve the dehydrogenation of saturated N-heterocycles. organic-chemistry.org

Additionally, oxidation can occur at the nitrogen atom. The oxidation of 5,6,7,8-tetrahydroquinoline (B84679) using an oxone/TlOAc/PhI catalytic system in a water-acetonitrile solution yields 5,6,7,8-tetrahydroquinoline 1-oxide. nih.gov This N-oxide is a valuable intermediate for synthesizing other quinoline derivatives through reactions like the Boekelheide rearrangement. nih.gov

| Reactant | Reagents/Catalyst | Product | Reaction Type |

| 1,2,3,4-Tetrahydroquinolines | Cobalt Oxide, O₂ | Quinolines | Aerobic Dehydrogenation |

| Saturated N-heterocycles | Phenalenyl-based photocatalyst, O₂, visible light | N-heteroaromatics | Oxidative Dehydrogenation |

| 5,6,7,8-Tetrahydroquinoline | Oxone/TlOAc/PhI | 5,6,7,8-Tetrahydroquinoline 1-oxide | N-Oxidation |

Further Reduction to Fully Saturated Quinoline Derivatives

The this compound molecule can be further reduced to yield fully saturated decahydroquinoline (B1201275) derivatives. This transformation typically involves the reduction of the amide carbonyl group and the double bond within the cyclohexene (B86901) ring. Catalytic hydrogenation is a primary method for achieving this saturation. Complex reaction sequences starting from nitroaldehydes and ketones can produce 1,2,3,4-tetrahydroquinolines through multiple selective hydrogenation and condensation steps. mpg.de The final step in such a sequence is the selective hydrogenation of a quinoline intermediate to its tetrahydroquinoline form. mpg.de

The synthesis of natural products, such as decahydroquinoline poison frog alkaloids, also relies on reduction methodologies to create the fully saturated heterocyclic core. mdpi.com These syntheses often employ stereoselective reduction techniques to control the final stereochemistry of the molecule.

| Starting Material Class | Key Reaction Steps | Product Class |

| Nitroaldehydes and Ketones | Selective hydrogenation, Friedländer synthesis, Quinoline hydrogenation | Hydroquinolines |

| Unsaturated Quinoline Precursors | Catalytic Hydrogenation | Decahydroquinolines |

Nucleophilic Substitution Reactions at the Nitrogen Atom

The nitrogen atom of the lactam in this compound possesses a lone pair of electrons and can act as a nucleophile. Deprotonation with a suitable base generates a nucleophilic anion that can readily participate in substitution reactions. N-alkylation is a common example of this reactivity, typically achieved by treating the quinolinone with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netjuniperpublishers.com

Studies on quinolin-2(1H)-one derivatives show that alkylation can result in a mixture of N- and O-alkylated products, with N-alkylation often being the major pathway. researchgate.net The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the substituents on the quinolinone ring, the nature of the alkylating agent, and the reaction conditions. For instance, alkylation of certain 8-substituted quinolin-2(1H)-ones has been found to yield exclusively O-alkylated products. researchgate.net

| Substrate | Alkylating Agent | Base/Solvent | Product Type |

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | N₁- and O₂-alkylated products (N₁ major) |

| 8-Methoxy-quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | Exclusively O₂-alkylated product |

| 6,7-Dimethoxyquinazolin-4-one | Ethyl chloroacetate | Various bases / DMF | N-alkylation product |

Reactions with Other Reagents (e.g., Benzaldehyde)

The this compound scaffold can undergo reactions with various electrophilic reagents. A notable example is the reaction of a substituted derivative, 8-(1-hydroxy ethyl) 3,4,5,6,7,8-hexahydro-[1H]-quinolin-2-one, with benzaldehyde. orientjchem.org This reaction leads to the formation of a more complex, fused heterocyclic system, specifically 1-methyl-5-oxo-3-phenyl-[3H][5H][8H]-6,7,9,10,10a,1-hexahydropyrido[3,2,1-i,j],1,3-benzoxazine. orientjchem.org This transformation likely proceeds through an initial condensation involving the hydroxyl group and the lactam nitrogen with the aldehyde, followed by cyclization.

| Reactant | Reagent | Product |

| 8-(1-Hydroxy ethyl) 3,4,5,6,7,8-hexahydro-[1H]-quinolin-2-one | Benzaldehyde | 1-Methyl-5-oxo-3-phenyl-[3H][5H][8H]-6,7,9,10,10a,1-hexahydropyrido[3,2,1-i,j],1,3-benzoxazine |

Photochemical Degradation and Identification of Photoproducts

The photochemical stability of hexahydroquinoline derivatives is an important consideration, particularly for compounds with potential biological or material applications. Studies on derivatives of 2,6,6-trimethyl-3-carbmethoxy-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (HHQ) have shown that these compounds are susceptible to photodegradation when exposed to UV light. researchgate.net

The rate of this degradation is significantly influenced by the nature and position of substituents on the phenyl ring. researchgate.net For example, derivatives containing a nitro group were found to be the most susceptible to the damaging effects of light, especially when the nitro group was in the ortho position of the aromatic ring. researchgate.net The process of photodegradation can be monitored by UV spectrophotometry, observing the changes in the absorption spectrum over time upon irradiation. While specific photoproducts for the parent this compound are not detailed in the provided sources, the study on its derivatives indicates that the stability of the core structure can be compromised by light, leading to molecular transformations. researchgate.net The photodegradation of N-heteroaromatic compounds in aquatic environments can proceed through direct photooxidation or sensitized photooxidation pathways. conicet.gov.ar

| Compound Class | Key Finding | Influencing Factor |

| Substituted Hexahydroquinoline (HHQ) Derivatives | Susceptible to photodegradation under UV light. researchgate.net | Type and position of substituents on the phenyl ring. researchgate.net |

| Nitro-substituted HHQ Derivatives | Most susceptible to photodegradation. researchgate.net | Position of the nitro group (ortho is most destabilizing). researchgate.net |

Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The secondary amide proton (N-H) typically appears as a broad singlet in the downfield region, often between δ 6.0 and 9.5 ppm, with its exact position and broadness being solvent-dependent. The protons on the aliphatic rings will resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. Due to the fused ring system, these signals would likely appear as complex multiplets resulting from overlapping signals and spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 6.0 - 9.5 | Broad Singlet (br s) |

| -CH₂- (Aliphatic rings) | 1.5 - 3.0 | Multiplet (m) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam functional group, typically appearing in the range of δ 165-175 ppm. The carbons of the fused aliphatic rings will produce signals in the upfield region, generally between δ 20 and 50 ppm. The number of distinct signals will depend on the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Lactam) | 165 - 175 |

| -CH₂- (Aliphatic rings) | 20 - 50 |

| Quaternary Carbons (at ring junction) | 30 - 50 |

Advanced NMR Techniques (DEPT, HMBC, HMQC, COSY, NOE)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. psu.edu

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH₃ and CH groups as positive signals and CH₂ groups as negative signals, which is crucial for assigning the carbons in the saturated rings. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal the spin-spin coupling networks within the aliphatic rings, helping to trace the connectivity of the protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. libretexts.org This allows for the direct pairing of proton signals with their corresponding carbon signals from the ¹H and ¹³C NMR spectra.

NOE (Nuclear Overhauser Effect): NOE experiments provide information about the spatial proximity of protons. By identifying protons that are close to each other in space, even if they are not directly bonded, the stereochemistry and conformation of the fused ring system can be elucidated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the secondary lactam (amide) group is expected around 1650 cm⁻¹. Another characteristic band is the N-H stretching vibration, which typically appears as a moderate to strong band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the sp³-hybridized carbons of the saturated rings would be observed just below 3000 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Lactam) | ~1650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₃NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 151.21. scbt.com The fragmentation of cyclic alkanes often involves the loss of side chains or the opening of the ring structure. whitman.edu The fragmentation pattern for this compound would likely involve characteristic losses related to the lactam ring and the fused carbocyclic ring, helping to confirm its structure.

GC-EI-MS for Photoproducts

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a powerful technique for analyzing the products of chemical reactions, such as photodegradation. Studies on related hexahydroquinoline derivatives have shown that photochemical degradation often leads to dehydrogenation, forming the corresponding tetrahydroquinoline analogues. nih.govtandfonline.com

In the GC-MS analysis of these photoproducts, the fragmentation is influenced by the newly aromatized ring and any substituents present. nih.gov Common fragmentation pathways observed in derivatives include the elimination of radicals from ester groups, such as methyl (CH₃•) or methoxy (B1213986) (OCH₃•) radicals. tandfonline.com For derivatives with substituents on an attached phenyl ring, other specific eliminations, like that of an isobutene molecule, have been noted. nih.gov While the parent this compound lacks these specific substituents, this research indicates that GC-EI-MS is highly effective in identifying structural changes, such as aromatization, that occur during photochemical processes. nih.govtandfonline.comnih.gov

X-ray Crystallography for Structural Confirmation

For example, the crystal structure of 3-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-yl)-1,5-bis(4-methoxyphenyl)biuret, a complex derivative containing the hexahydroquinoline core, has been thoroughly characterized. The analysis confirmed the presence and conformation of the fused ring system. In this particular structure, an intermolecular N—H⋯N hydrogen bond is crucial in defining the crystal packing arrangement. scbt.com The detailed crystallographic data obtained from such studies provide foundational information for understanding structure-activity relationships and designing new molecules.

Below is a table summarizing the crystallographic data for this derivative, illustrating the level of detail obtained from an X-ray diffraction experiment. scbt.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₀N₄O₄ |

| Molecular Weight (Mr) | 486.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.4514 (4) |

| b (Å) | 12.7128 (2) |

| c (Å) | 8.83183 (16) |

| β (°) | 105.526 (1) |

| Volume (V) (ų) | 2428.80 (8) |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 193 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The data obtained are compared against the theoretical values calculated from the proposed chemical formula. An agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, serves as a key piece of evidence for the compound's purity and identity.

For this compound, the molecular formula is C₉H₁₃NO. Based on this formula, the theoretical elemental composition can be calculated precisely. While specific experimental data for the parent compound is not detailed in the reviewed literature, studies on various hexahydroquinoline derivatives consistently report the use of elemental analysis to confirm their structures.

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 71.48% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.58% |

| Total | 151.209 | 100.00% |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on various derivatives of the hexahydroquinoline scaffold have been conducted to predict their binding affinities against a range of protein targets. These studies calculate a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

Derivatives of hexahydroquinoline have been investigated as potential inhibitors for several key protein targets in disease. For instance, pyrimidohexahydroquinoline derivatives have shown promising binding affinities for the anti-apoptotic protein Mcl-1, a target in cancer therapy. nih.gov Docking studies revealed that thiosemicarbazide and thiazolidinone derivatives of hexahydroquinoline exhibited the highest binding energies of -8.97 kcal/mol and -8.90 kcal/mol, respectively, which were superior to a known co-crystallized ligand. nih.gov

In another study, thiopyrano[2,3-b]quinoline derivatives were docked against the CB1a protein, an anticancer target. The predicted binding affinities for these compounds ranged from -5.3 to -6.1 kcal/mol. nih.gov Furthermore, other quinoline (B57606) derivatives have been evaluated as potential HIV non-nucleoside reverse transcriptase inhibitors, with docking studies used to explore their binding affinity within the enzyme's active site. nih.gov These computational predictions are crucial in the early stages of drug discovery for identifying and optimizing lead compounds.

Table 1: Predicted Binding Affinities of Hexahydroquinoline Derivatives for Various Protein Targets

| Derivative Class | Protein Target | Best Binding Affinity (kcal/mol) |

| Thiosemicarbazide Hexahydroquinoline | Mcl-1 Enzyme | -8.97 |

| Thiazolidinone Hexahydroquinoline | Mcl-1 Enzyme | -8.90 |

| Thiopyrano[2,3-b]quinoline | CB1a | -6.10 |

| Quinazolin-2,4-dione Analogues | COVID-19 Main Protease (Mpro) | -9.60 ekb.eg |

The primary interactions driving the binding of these ligands to their target proteins are typically a combination of hydrogen bonds and hydrophobic interactions. researchgate.net The planar aromatic core of the quinoline structure often engages in pi-hydrophobic or pi-pi stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

Beyond predicting affinity, molecular docking provides detailed insights into the specific binding modes and key interactions between the ligand and the amino acid residues of the protein's active site.

For pyrimidohexahydroquinoline derivatives targeting the Mcl-1 enzyme, docking simulations showed that the ligands fit into the binding pocket and form specific interactions. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur in the derivative's side chains was designed to increase hydrogen bonding interactions with the protein. nih.gov

In the case of thiopyrano[2,3-b]quinoline derivatives and the CB1a protein, docking analysis identified several key interacting amino acid residues. These include ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and GLU-9. nih.gov The interactions are a mix of hydrophobic contacts and hydrogen bonds, which anchor the ligand within the binding site. For example, one derivative was shown to form a hydrogen bond with the residue GLU-32. nih.gov

Similarly, for quinoline derivatives targeting HIV reverse transcriptase, the quinoline moiety was found to occupy an empty pocket within the binding cavity. The orientation and interactions of substituents on the quinoline core were critical for binding affinity. For instance, a free amino group was found to be favorable for activity due to its participation in hydrogen bond interactions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a protein-ligand complex predicted by molecular docking.

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and evaluate the stability of the protein-ligand complex in a simulated physiological environment. researchgate.net A key metric used to assess stability is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand or protein in a given timeframe compared to a reference structure (usually the initial docked pose). A stable complex is indicated by a low and fluctuating RMSD value over the simulation time, suggesting that the ligand remains bound in its initial pose without significant conformational changes. researchgate.netnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In chemistry, it is used to predict molecular properties and reaction mechanisms.

DFT calculations have been successfully applied to elucidate the reaction mechanisms for the synthesis of hexahydroquinoline derivatives. rsc.org One study investigated a plausible mechanistic pathway for the one-pot cyclo-condensation reaction to form a β-enaminonitrile hexahydroquinoline derivative. rsc.org

The proposed mechanism, supported by DFT simulations, involves the following steps:

Michael Addition : The initial step is the formation of a carbanion from cyclohexanone (B45756) in the presence of a base. This carbanion then attacks the β-carbon of an activated arylidene malononitrile (B47326) in a Michael addition reaction.

Condensation : The resulting Michael adduct undergoes condensation with an amine, eliminating a water molecule.

Cyclization : This is followed by a 1,6-exo-dig cyclization.

Tautomerism : The final step is an imine-amine tautomerism to yield the stabilized final product.

DFT calculations were used to optimize the molecular structures of the reactants and intermediates and to compute their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity of the molecules, supporting the proposed reaction pathway. rsc.org Such theoretical investigations are invaluable for understanding and optimizing synthetic routes to the hexahydroquinoline scaffold.

Global Reactivity Descriptors

Global reactivity descriptors are fundamental parameters derived from conceptual density functional theory (DFT) that characterize the chemical reactivity and stability of a molecule. drugbank.com These descriptors are determined by the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more reactive towards electrophiles. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons. A lower LUMO energy suggests a greater electron-accepting ability, enhancing reactivity with nucleophiles.

The energy gap (ΔE) , calculated as the difference between the LUMO and HOMO energies (ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. wikipedia.orgnih.gov

Ionization energy (I) is the energy required to remove an electron from a molecule and is related to the HOMO energy (I ≈ -EHOMO). Electron affinity (A) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy (A ≈ -ELUMO). units.itresearchgate.net These parameters are instrumental in calculating other global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). units.itresearchgate.net

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap correlates with higher stability and lower chemical reactivity. wikipedia.orgnih.gov |

| Ionization Energy (I) | I ≈ -EHOMO | Represents the molecule's tendency to donate electrons. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the molecule's tendency to accept electrons. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard." wikipedia.org |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Quantifies the electrophilic character of a molecule. |

In Silico Prediction of Pharmacological Characteristics

In silico methods are extensively used in drug discovery to predict the pharmacokinetic properties of a compound, thereby assessing its potential as a drug candidate. These predictions help in identifying molecules with favorable characteristics early in the discovery pipeline, reducing the time and cost associated with experimental studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling involves the computational prediction of a molecule's behavior within a biological system. These properties are critical for a drug's efficacy and safety.

Absorption: Predicts how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Parameters like human intestinal absorption and Caco-2 cell permeability are often evaluated.

Distribution: Pertains to how the compound is distributed throughout the body's tissues and fluids. The blood-brain barrier (BBB) penetration is a key consideration for drugs targeting the central nervous system.

Metabolism: Involves the prediction of how the compound is metabolized by enzymes, primarily the cytochrome P450 family in the liver. This is crucial for determining the drug's half-life and potential for drug-drug interactions.

Excretion: Predicts the pathways through which the compound and its metabolites are eliminated from the body.

Toxicity: Assesses the potential for the compound to cause adverse effects, including cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (e.g., AMES test).

While specific in silico ADMET studies for 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone are not available in the public domain, computational tools can be employed to predict these properties based on its chemical structure.

Table 2: Key ADMET Parameters for In Silico Prediction

| ADMET Parameter | Description | Importance in Drug Discovery |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High absorption is generally desired for oral drugs. |

| Caco-2 Permeability | Predicts intestinal permeability using an in vitro model. | Indicates the potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB. | Essential for CNS-acting drugs, but undesirable for others to avoid side effects. |

| CYP450 Inhibition | Predicts the inhibition of key metabolic enzymes. | Important for assessing the potential for drug-drug interactions. |

| hERG Inhibition | Predicts the blockage of the hERG potassium channel. | A critical indicator of potential cardiotoxicity. |

| AMES Toxicity | Predicts the mutagenic potential of the compound. | A key screening parameter for carcinogenicity. |

| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A crucial parameter for the success of an oral drug. |

Drug-likeness and Oral Bioavailability Assessments

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. wikipedia.org One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five . drugbank.comwikipedia.orgunits.it This rule states that an orally active drug is less likely to have poor absorption or permeation if it satisfies the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Compounds that comply with these rules tend to have a higher probability of being orally bioavailable. wikipedia.orgunits.it

Oral bioavailability is a quantitative measure of the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by a multitude of factors including solubility, permeability, and metabolic stability, many of which are assessed in ADMET profiling and drug-likeness evaluations.

For this compound, a theoretical assessment against Lipinski's rules can be performed based on its structure.

Table 3: Theoretical Drug-likeness and Oral Bioavailability Assessment of this compound based on Lipinski's Rule of Five

| Parameter | Guideline | Theoretical Value for this compound | Compliance |

| Molecular Weight | < 500 Da | 151.21 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (from the N-H group) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 1 (from the C=O group) | Yes |

| Log P (Octanol-Water Partition Coefficient) | ≤ 5 | Predicted values typically fall within this range. | Likely Yes |

Based on this preliminary analysis, this compound would be expected to comply with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to oral bioavailability.

Biological Activities and Pharmacological Research Applications

Enzyme Inhibition Studies

The ability of hexahydro-2(1H)-quinolinone derivatives to interact with and inhibit various enzymes is a cornerstone of their pharmacological interest. Research has focused on their potential to modulate the activity of key enzymes implicated in neurodegenerative disorders and other metabolic pathways.

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Disease Research

Derivatives of the quinolinone scaffold have been designed and synthesized as multifunctional inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.

Certain functionalized quinolinones and their dihydro- counterparts have shown promising inhibitory activity against human recombinant acetylcholinesterase (hrAChE). For instance, specific quinolinone derivatives have been identified as potent, non-competitive inhibitors of hrAChE with IC50 values in the sub-micromolar range. Molecular docking studies suggest these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can be a beneficial characteristic for inhibitors aimed at treating Alzheimer's disease.

Butyrylcholinesterase (BChE) Inhibition

Alongside AChE, butyrylcholinesterase (BChE) is another important enzyme in cholinergic transmission, and its activity levels are noted to increase in the later stages of Alzheimer's disease. Consequently, dual inhibitors that can target both AChE and BChE are of significant therapeutic interest. Research has shown that certain hexahydroquinoline and quinolinone derivatives exhibit notable inhibitory activity against BChE. The development of selective BChE inhibitors is considered a viable therapeutic strategy, and this chemical scaffold has contributed to the discovery of compounds with potent and selective BChE inhibitory effects.

Interactive Data Table: Cholinesterase Inhibition by Quinolinone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| QN8 | hrAChE | 0.29 | Non-competitive | nih.gov |

| Compound 11g | AChE | 1.94 | Mixed-type | mdpi.com |

| Compound 11g | BChE | 28.37 | Mixed-type | mdpi.com |

| Compound 11a | AChE | - | Mixed-type | mdpi.com |

| Compound 8 | AChE | 0.02779 | - | nih.gov |

| Compound 3b | AChE | 0.052 | - | researchgate.net |

| Compound 12 | AChE | 17.41 | - | researchgate.net |

| Various | BChE | 0.071 - 0.797 | - | researchgate.net |

Note: The table presents data for various derivatives of the broader quinolinone class to illustrate the scaffold's potential, as specific data for the parent compound 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone was not detailed in the provided sources.

Other Enzyme Targets (e.g., Glycogen (B147801) Phosphorylase)

While the hexahydroquinolinone scaffold has been extensively studied for its effects on cholinesterases, its interaction with other enzyme targets such as glycogen phosphorylase (GP) is not as well-documented in the scientific literature. Glycogen phosphorylase is a key enzyme in glycogenolysis and is a target for the management of type 2 diabetes. nih.govnih.gov Although various classes of compounds have been investigated as GP inhibitors, research specifically highlighting this compound derivatives for this purpose is not prominent.

Anticancer Research

The quinoline (B57606) and hexahydroquinoline scaffolds are recognized for their significant potential in the development of anticancer agents. nih.govsemanticscholar.org Derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

In Vitro Cytotoxicity Evaluation

Numerous studies have evaluated the in vitro cytotoxicity of hexahydroquinoline (HHQ) derivatives against a broad spectrum of human cancer cell lines. A notable platform for this evaluation is the National Cancer Institute's (NCI) 60-cell line panel, which represents nine different types of cancer. nih.govbenthamdirect.com

Synthesized HHQ derivatives have demonstrated a wide range of activities in these screenings. For example, in one study, thirty-two newly synthesized HHQ derivatives were screened, with thirteen compounds showing moderate to good activity against the NCI-60 panel. nih.govnih.gov Specific derivatives have shown significant growth inhibition (GI50) values against cell lines such as leukemia (MOLT-4), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), melanoma (SK-MEL-5), renal cancer (UO-31), and breast cancer (MCF7, T-47D). nih.gov Other studies have investigated these derivatives against cell lines like HepG2 (liver), PC3 (prostate), MES-SA/Dx5 (uterine sarcoma), and 3T3 (fibroblasts), confirming the broad-spectrum anticancer potential of this structural class. nih.govrsc.orgdovepress.com

Interactive Data Table: In Vitro Cytotoxicity of Hexahydroquinoline Derivatives

| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Source |

| 10c | T-47D | Breast | 1.04 | nih.gov |

| 10c | UO-31 | Renal | 1.15 | nih.gov |

| 10c | SK-MEL-5 | Melanoma | 1.24 | nih.gov |

| 10c | NCI-H460 | NSCLC | 1.39 | nih.gov |

| 10c | SR | Leukemia | 1.47 | nih.gov |

| 10c | HCT-15 | Colon | 1.52 | nih.gov |

| 10c | MCF7 | Breast | 1.77 | nih.gov |

| 10c | A549 | NSCLC | 1.88 | nih.gov |

| 10c | HT-29 | Colon | 1.98 | nih.gov |

| 10c | MOLT-4 | Leukemia | 9.56 | nih.gov |

| 6o | HCT-116 | Colon | 13.54 | benthamdirect.com |

| Various | MES-SA/Dx5 | Uterine Sarcoma | P-gp Inhibition | dovepress.com |

| Various | 3T3 | Fibroblast | Low Cytotoxicity | nih.gov |

NSCLC: Non-Small Cell Lung Cancer. GI50 is the concentration required to inhibit cell growth by 50%.

Targeted Therapy Approaches

Modern cancer research increasingly focuses on targeted therapies that interfere with specific molecules involved in cancer cell growth and survival. Hexahydroquinoline derivatives have emerged as promising candidates for such approaches, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org

Dysregulated EGFR signaling, due to overexpression or mutation, is a hallmark of many cancers, including non-small cell lung cancer and breast cancer. nih.govsemanticscholar.org Research has been directed at designing HHQ derivatives that can act as EGFR tyrosine kinase inhibitors (TKIs). Several synthesized compounds have been tested for their enzymatic inhibitory activity against wild-type EGFR (EGFRWT) and clinically relevant mutants, such as EGFRT790M and EGFRL858R. nih.govnih.gov Certain 2,4-dichlorophenyl substituted HHQ analogues have shown potent inhibitory activity against these EGFR variants, with IC50 values comparable to the approved TKI, erlotinib. nih.govnih.gov These findings underscore the potential of the hexahydro-2(1H)-quinolinone scaffold in the development of targeted anticancer agents. nih.govsemanticscholar.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-type and Mutants)

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in cell signaling, morphogenesis, and differentiation. nih.govsemanticscholar.org In many tumor cells, EGFR signaling is dysregulated due to receptor overexpression or mutations, making it a prime target for cancer therapy. nih.govsemanticscholar.org Research has focused on developing inhibitors that can overcome resistance mechanisms, particularly those arising from mutations like T790M and L858R. nih.govsemanticscholar.org

A series of novel hexahydroquinoline (HHQ) analogues have been synthesized and evaluated for their ability to inhibit wild-type EGFR (EGFRWT) and its clinically relevant mutants. nih.gov In one study, a derivative designated as compound 10d demonstrated remarkable inhibitory activity against EGFRWT, EGFRT790M, and EGFRL858R. nih.gov Its potency was found to be comparable to erlotinib, a first-generation EGFR inhibitor. nih.gov The inhibitory concentrations (IC50) from this enzymatic assay are detailed below. nih.gov

| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | EGFRL858R IC50 (µM) |

| Compound 10d | 0.097 | 0.280 | 0.051 |

| Erlotinib | 0.082 | 0.342 | 0.055 |

| Data sourced from a 2023 study on hexahydroquinoline analogues as EGFR inhibitors. nih.gov |

These findings highlight the potential of the hexahydro-2(1H)-quinolinone scaffold in developing potent EGFR inhibitors that can effectively target both wild-type and drug-resistant mutant forms of the enzyme. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor (VEGF) pathway, particularly through its receptor VEGFR-2, is a key regulator of angiogenesis. nih.gov Targeting this pathway is a crucial strategy in antiangiogenesis cancer therapy. nih.gov

Studies on quinolinone derivatives have demonstrated their potential to suppress angiogenesis by directly targeting VEGFR-2. nih.gov In research involving human umbilical vein endothelial cells (HUVECs), certain quinolinone derivatives, specifically compounds 4 and 5 , were shown to directly bind to VEGFR-2. nih.gov This binding inhibits the receptor's downstream signaling pathways, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK. nih.gov The inhibition of these pathways leads to a suppression of VEGF-induced proliferation, migration, and invasion of endothelial cells. nih.gov

| Compound | HUVEC Proliferation IC50 (µM at 48h) |

| Compound 4 | 84.8 |

| Compound 5 | 58.1 |

| Data from a study on quinolinone derivatives as angiogenesis inhibitors. nih.gov |

Tubulin Inhibition

Microtubules are essential components of the cytoskeleton involved in various cellular functions, including cell division. nih.gov Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.gov The colchicine (B1669291) binding site on tubulin is a well-established target for such agents. nih.gov

Derivatives of 1,4,5,6,7,8-hexahydroquinoline have been investigated as a new class of antitumor agents that target the colchicine binding site. nih.gov A related study on 3,4-dihydro-2(1H)-quinolinone sulfonamides also identified potent tubulin polymerization inhibitors. nih.gov

A 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivative, compound 4c , which shares a similar saturated cyclic core with the hexahydroquinolinone scaffold, showed potent tubulin polymerization inhibitory activity with an IC50 of 3.64 µM. nih.gov

A 3,4-dihydro-2(1H)-quinolinone sulfonamide, compound D13 , strongly inhibited tubulin assembly with an IC50 of 6.74 µM. nih.gov

These results indicate that the quinolinone and hexahydroquinoline frameworks can serve as effective platforms for designing novel inhibitors of tubulin polymerization. nih.govnih.gov

| Compound | Target/Assay | IC50 (µM) |